N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide
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Description
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Methods and Molecular Structures Research on the molecule N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide encompasses various synthetic methods and chemical behaviors. A novel approach for synthesizing di- and mono-oxalamides, including the compound , was developed, leveraging the Meinwald rearrangement and a new rearrangement sequence. This method is characterized by its operational simplicity and high yield, providing a useful formula for generating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Role in Orexin Receptor Mechanisms The compound has been implicated in studies involving orexin receptors, which play a role in regulating feeding, arousal, stress, and drug abuse. Specific antagonists targeting these receptors demonstrated selective reduction in binge eating for highly palatable food without affecting standard food pellet intake, suggesting a potential therapeutic application in eating disorders (Piccoli et al., 2012).
Electrochemical Properties and Redox Behavior Investigations into the electrochemical behavior of related compounds, which share structural similarities with N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide, reveal insights into their redox properties. These properties are crucial for understanding the metabolic fate and pharmacological activity of drugs containing similar structural frameworks (Özel et al., 2009).
Optical Activity and Structural Analysis Studies on optically active compounds related to N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide have led to the synthesis of novel structures. These studies not only detail the synthesis process but also delve into the detailed structural analysis through techniques like NMR and X-ray diffraction, providing a deeper understanding of their chemical properties and potential applications (Jiménez‐Pérez et al., 2006).
Fluorescent Chemosensor Applications Furthermore, derivatives of the compound have been found to act as fluorescent chemosensors, demonstrating high sensitivity and selectivity for ions like Fe3+ and picric acid. This highlights a potential application in analytical chemistry and environmental monitoring (Shylaja et al., 2020).
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-13-11-15(14(2)27-13)12-20-18(23)19(24)21-16-5-7-17(8-6-16)22-9-3-4-10-28(22,25)26/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVMVKCKWQDNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide |
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